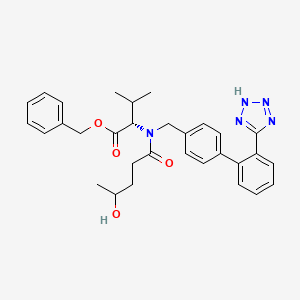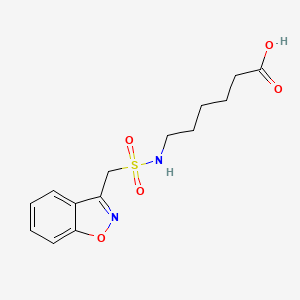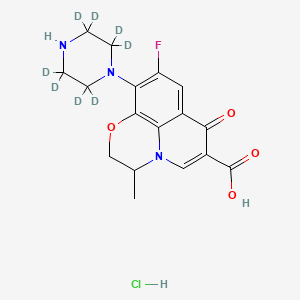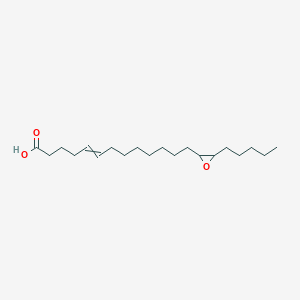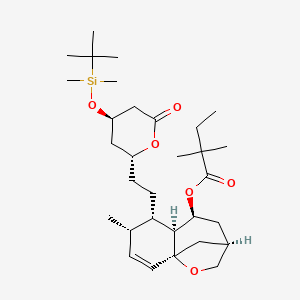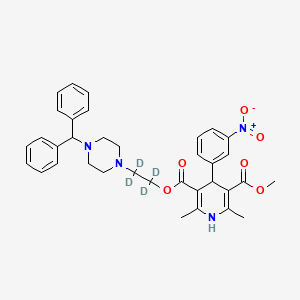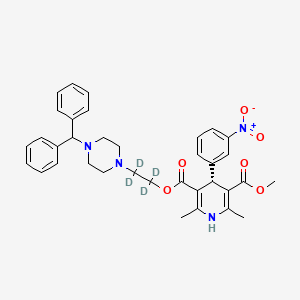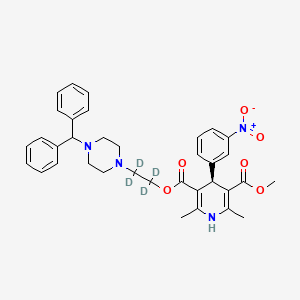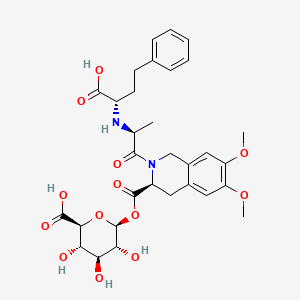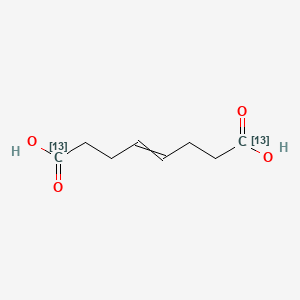
(4E)-4-Octenedioic Acid-1,8-13C2
概述
描述
(4E)-4-Octenedioic Acid-1,8-13C2, also known as adipic acid-1,8-13C2, is a stable isotope labeled compound used in scientific research. It is a dicarboxylic acid that is commonly used in the synthesis of nylon and other polymers.
作用机制
The mechanism of action of (4E)-4-Octenedioic Acid-1,8-13C2 is not fully understood. However, it is believed to work by altering the metabolic pathways of various compounds, leading to changes in cellular processes.
生化和生理效应
(4E)-4-Octenedioic Acid-1,8-13C2 has been shown to have various biochemical and physiological effects. It has been found to be involved in the regulation of lipid metabolism and the synthesis of fatty acids. It has also been shown to have anti-inflammatory properties and may have a role in the prevention of certain diseases.
实验室实验的优点和局限性
One of the main advantages of using (4E)-4-Octenedioic Acid-1,8-13C2 in lab experiments is its stable isotope labeling. This allows for the tracing of metabolic pathways and the study of cellular processes. However, one limitation is that it can be expensive to produce and may not be readily available in all labs.
未来方向
There are many future directions for the use of (4E)-4-Octenedioic Acid-1,8-13C2 in scientific research. One area of interest is the study of lipid metabolism and the role of (4E)-4-Octenedioic Acid-1,8-13C2 in the synthesis of fatty acids. Another area of interest is the use of (4E)-4-Octenedioic Acid-1,8-13C2 in the prevention and treatment of certain diseases, such as inflammation and metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of (4E)-4-Octenedioic Acid-1,8-13C2 and its potential applications in various fields of study.
In conclusion, (4E)-4-Octenedioic Acid-1,8-13C2 is an important compound used in scientific research due to its stable isotope labeling. It has various scientific research applications, including the study of lipid metabolism and the synthesis of fatty acids. While it has advantages in lab experiments, it can also be expensive to produce and may not be readily available in all labs. There are many future directions for the use of (4E)-4-Octenedioic Acid-1,8-13C2 in scientific research, including the study of its mechanism of action and potential applications in disease prevention and treatment.
科学研究应用
(4E)-4-Octenedioic Acid-1,8-13C2 is an important compound used in scientific research due to its stable isotope labeling. It is commonly used in metabolic studies to trace the metabolic pathways of various compounds. It is also used in the study of lipid metabolism and the synthesis of fatty acids.
属性
IUPAC Name |
(1,8-13C2)oct-4-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/i7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVYKEXVMZXOAH-BFGUONQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[13C](=O)O)C=CCC[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-Octenedioic Acid-1,8-13C2 | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

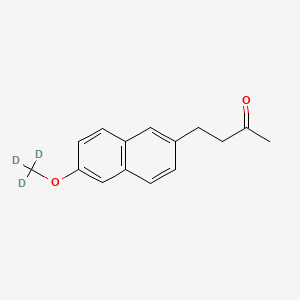
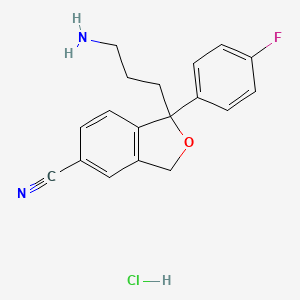
![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)
